2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride
Overview
Description
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H6N2S•HCl and a molecular weight of 174.65 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring, and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with ammonium acetate and potassium cyanide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-Amino-2-(thiophen-3-yl)ethylamine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The thiophene ring can participate in π-π interactions and electron transfer processes, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride
- 2-Amino-2-(furan-3-yl)acetonitrile hydrochloride
- 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride
Uniqueness
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is unique due to the position of the thiophene ring, which influences its electronic properties and reactivity. This positional isomerism can lead to different biological activities and chemical behaviors compared to its analogs .
Properties
IUPAC Name |
2-amino-2-thiophen-3-ylacetonitrile;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJYUBNDQYQXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.